molecular formula C12H20N2O2 B8108019 rel-(4aR,6S,7aR)-N-cyclobutyloctahydrocyclopenta[b][1,4]oxazine-6-carboxamide

rel-(4aR,6S,7aR)-N-cyclobutyloctahydrocyclopenta[b][1,4]oxazine-6-carboxamide

Cat. No.: B8108019
M. Wt: 224.30 g/mol
InChI Key: VSQXNUULFVEQNQ-JMJZKYOTSA-N
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Description

rel-(4aR,6S,7aR)-N-cyclobutyloctahydrocyclopenta[b][1,4]oxazine-6-carboxamide: is a heterocyclic compound that belongs to the oxazine family. This compound is characterized by its unique structure, which includes a cyclobutyl group and an octahydrocyclopenta[b][1,4]oxazine ring. The presence of these structural elements makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(4aR,6S,7aR)-N-cyclobutyloctahydrocyclopenta[b][1,4]oxazine-6-carboxamide typically involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the preparation of 1,4-oxazine derivatives often involves the use of flash vacuum pyrolysis (FVP) to generate the oxazine ring . Additionally, the removal of protecting groups, such as tert-butoxycarbonyl, can be achieved through thermal deprotection .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

rel-(4aR,6S,7aR)-N-cyclobutyloctahydrocyclopenta[b][1,4]oxazine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxazine derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds.

Scientific Research Applications

rel-(4aR,6S,7aR)-N-cyclobutyloctahydrocyclopenta[b][1,4]oxazine-6-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of rel-(4aR,6S,7aR)-N-cyclobutyloctahydrocyclopenta[b][1,4]oxazine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to rel-(4aR,6S,7aR)-N-cyclobutyloctahydrocyclopenta[b][1,4]oxazine-6-carboxamide include other oxazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the cyclobutyl group and the octahydrocyclopenta[b][1,4]oxazine ring. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(4aR,6S,7aR)-N-cyclobutyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c15-12(14-9-2-1-3-9)8-6-10-11(7-8)16-5-4-13-10/h8-11,13H,1-7H2,(H,14,15)/t8-,10+,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSQXNUULFVEQNQ-JMJZKYOTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)C2CC3C(C2)OCCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)NC(=O)[C@H]2C[C@@H]3[C@@H](C2)OCCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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